molecular formula C14H22N2 B13858442 3-[(3,5-Dimethylpiperidin-1-YL)methyl]aniline

3-[(3,5-Dimethylpiperidin-1-YL)methyl]aniline

Cat. No.: B13858442
M. Wt: 218.34 g/mol
InChI Key: JDNWZYYGAWTART-UHFFFAOYSA-N
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Description

3-[(3,5-Dimethylpiperidin-1-YL)methyl]aniline is an organic compound with the molecular formula C14H22N2 It is a derivative of aniline, where the aniline nitrogen is substituted with a 3,5-dimethylpiperidin-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dimethylpiperidin-1-YL)methyl]aniline typically involves the reaction of 3,5-dimethylpiperidine with an appropriate aniline derivative. One common method is the palladium-catalyzed Suzuki cross-coupling reaction, which facilitates the formation of a carbon-carbon bond between the piperidine and aniline moieties . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dimethylpiperidin-1-YL)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or other hydrogenated products.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted aniline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(3,5-Dimethylpiperidin-1-YL)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 3,5-dimethylpiperidin-1-ylmethyl group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

3-[(3,5-dimethylpiperidin-1-yl)methyl]aniline

InChI

InChI=1S/C14H22N2/c1-11-6-12(2)9-16(8-11)10-13-4-3-5-14(15)7-13/h3-5,7,11-12H,6,8-10,15H2,1-2H3

InChI Key

JDNWZYYGAWTART-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)CC2=CC(=CC=C2)N)C

Origin of Product

United States

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